1H-喹啉-4-甲酸,6-甲氧基-2-氧代,乙酯

描述

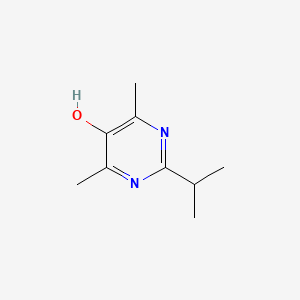

This compound is a quinoline derivative . Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times . This specific compound, “1H-Quinoline-4-carboxylic acid, 6-methoxy-2-oxo-, ethyl ester”, is also known as 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using various spectro-analytical data . Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Various synthetic methodologies have been developed for the production of quinoline antibiotics .Physical and Chemical Properties Analysis

Quinoline is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .科学研究应用

药学活性中间体的合成

研究表明喹啉衍生物在药学活性化合物合成中的重要性。例如,高效地进行了作为重要中间体的 rac-(3S,4aR,10aR)-6-甲氧基-1-丙基-1,2,3,4,4a,5,10,10a-八氢苯并[g]喹啉-3-甲酸甲酯的大规模生产,该过程使用 1,6-二甲氧基萘和乙氧基亚甲基氰基乙酸乙酯作为起始原料 (Bänziger、Cercus、Stampfer 和 Sunay,2000 年)。

抗菌活性

某些喹啉衍生物表现出显着的抗菌特性。研究已经合成了新型的 1-烷氧基-1,4-二氢-4-氧代-3-喹啉甲酸,对革兰氏阴性微生物和金黄色葡萄球菌表现出显着的体外活性 (Agui、Mitani、Izawa、Komatsu 和 Nakagome,1977 年)。

液晶显示器染料的合成

研究已经导致了作为荧光染料的 3-芳基-1-甲基-8-氧代-8H-蒽并[9,1-gh]喹啉-2-甲酸乙酯的合成。这些化合物显示出在液晶显示器中使用的潜力,这由它们在向列液晶中的良好取向参数所表明 (Bojinov 和 Grabchev,2003 年)。

抗癌药物合成

喹啉衍生物已经在抗癌药物开发的背景下进行了探索。一项研究重点关注喹啉酮衍生物的合成,以研究它们的细胞毒活性,特别是对 MCF-7 乳腺癌细胞系。该研究突出了这些化合物作为抗癌药物的潜力 (Gaber 等人,2021 年)。

抗过敏剂的开发

制备了一系列 3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-甲酸衍生物,并评估了它们的抗过敏活性。这项广泛的研究表明,与已知的抗过敏药物色甘酸二钠相比,其中许多化合物显示出有希望的静脉内活性 (Althuis、Kadin、Czuba、Moore 和 Hess,1980 年)。

作用机制

Target of Action

It’s known that 1,2,4-triazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets in the body.

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazole derivatives, it’s likely that this compound interacts with multiple pathways in the body .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It’s known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

安全和危害

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential heterocyclic compounds and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of this compound could involve further exploration of its therapeutic potential and the development of more efficient and green synthesis methods .

生化分析

Cellular Effects

Some triazole derivatives have been shown to exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that some triazole derivatives bind to the colchicine binding site of tubulin , which suggests that 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one might exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

It is known that some triazole derivatives demonstrate cytotoxic effects over time

Dosage Effects in Animal Models

Some triazole derivatives have shown promising cytotoxic activity at lower doses

Metabolic Pathways

It is known that triazole derivatives are involved in a wide range of biological activities , suggesting that they may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that some triazole derivatives are highly soluble in water and other polar solvents , suggesting that they may be easily transported and distributed within the body.

Subcellular Localization

It is known that some triazole derivatives can bind to various biomolecules , suggesting that they may be directed to specific compartments or organelles within the cell.

属性

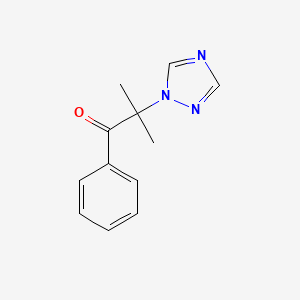

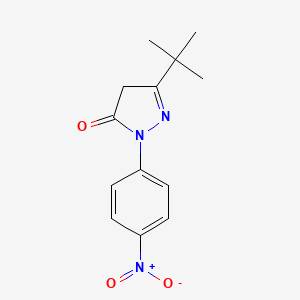

IUPAC Name |

2-methyl-1-phenyl-2-(1,2,4-triazol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-12(2,15-9-13-8-14-15)11(16)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEFYJRYJYFQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240811 | |

| Record name | 1H-Quinoline-4-carboxylic acid, 6-methoxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94154-45-7 | |

| Record name | 1H-Quinoline-4-carboxylic acid, 6-methoxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094154457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Quinoline-4-carboxylic acid, 6-methoxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3060794.png)

![3-[(E)-3-phenylprop-2-enylidene]pentane-2,4-dione](/img/structure/B3060799.png)

![4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile](/img/structure/B3060806.png)

![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B3060810.png)